ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate
Description
Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Properties
IUPAC Name |
ethyl 5-nitro-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-5-34-22(29)18-10-19(27(30)31)35-21(18)25-20(28)15-6-8-17(9-7-15)36(32,33)26-14-24(4)12-16(26)11-23(2,3)13-24/h6-10,16H,5,11-14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBQOPFOZXGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4(CC3CC(C4)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[32
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group and sulfonyl group are likely to play key roles in its biological activity, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitro-2-[4-(methylsulfonyl)benzamido]thiophene-3-carboxylate
- Ethyl 5-nitro-2-[4-(ethylsulfonyl)benzamido]thiophene-3-carboxylate
Uniqueness
Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate is unique due to the presence of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl group, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a nitro group and a sulfonamide moiety, which are critical for its biological activity. The presence of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl group contributes to its unique properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H29N3O7S2 |
| CAS Number | 477537-17-0 |
| Molecular Weight | 505.64 g/mol |
The biological activity of ethyl 5-nitro-2-[4-(sulfonyl)benzamido]thiophene derivatives is largely attributed to their ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The nitro group can be reduced to an amine under certain conditions, potentially altering its interaction with enzymes involved in metabolic pathways.
- Receptor Binding : The sulfonamide group may facilitate binding to various receptors, influencing signal transduction pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 5-nitro derivatives exhibit antimicrobial properties. For example, related thiophene compounds have shown significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that ethyl 5-nitro derivatives may exhibit inhibitory effects on butyrylcholinesterase (BChE), which is comparable to known inhibitors like physostigmine .
Study 1: Inhibition of Enzymatic Activity
A study evaluating the inhibitory effects of ethyl 5-nitro derivatives against BChE revealed an IC50 value of approximately 46.42 μM, indicating moderate potency . This suggests potential therapeutic applications in cognitive disorders.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar thiophene compounds found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This highlights their potential use in developing new antibiotics.
Comparative Analysis
To better understand the uniqueness of ethyl 5-nitro derivatives, a comparison with structurally similar compounds is essential:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Ethyl 5-nitro-2-[4-(methylsulfonyl)benzamido]thiophene | Moderate antibacterial | Not specified |
| Ethyl 5-nitro-2-[4-(ethylsulfonyl)benzamido]thiophene | Moderate cholinesterase inhibition | Not specified |
| Ethyl 5-nitro derivative (current study) | Significant BChE inhibition | 46.42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
